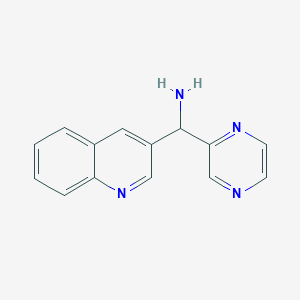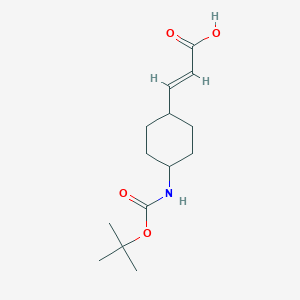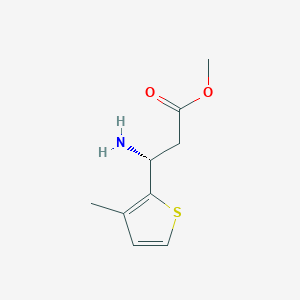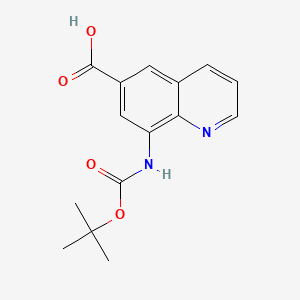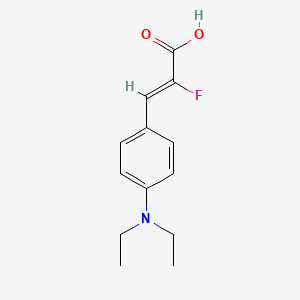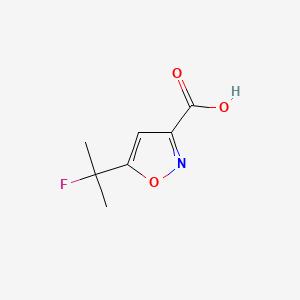
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound It features a five-membered oxazole ring substituted with a fluorinated isopropyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.
Introduction of the Fluorinated Isopropyl Group: The fluorinated isopropyl group can be introduced via nucleophilic substitution reactions using fluorinated alkyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the oxazole intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The fluorinated isopropyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorinated isopropyl group.
Major Products
Oxidation: Oxidized oxazole derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Substituted oxazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated isopropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with an oxadiazole ring instead of an oxazole ring.
Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorinated isopropyl group but different functional groups.
Uniqueness
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its combination of a fluorinated isopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Propriétés
Formule moléculaire |
C7H8FNO3 |
|---|---|
Poids moléculaire |
173.14 g/mol |
Nom IUPAC |
5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8FNO3/c1-7(2,8)5-3-4(6(10)11)9-12-5/h3H,1-2H3,(H,10,11) |
Clé InChI |
CSLIOLHLHVVDCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=NO1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
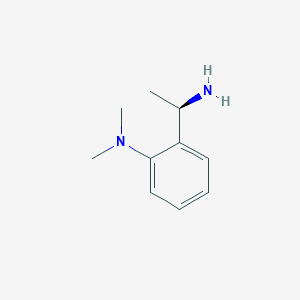
![2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide](/img/structure/B15311408.png)
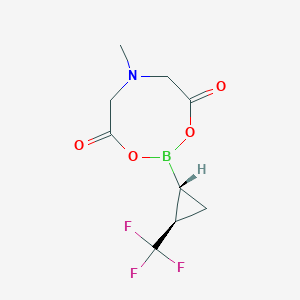
![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)
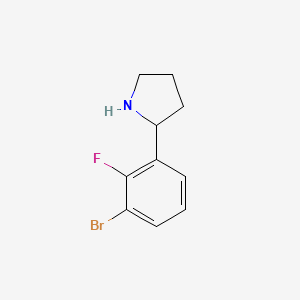
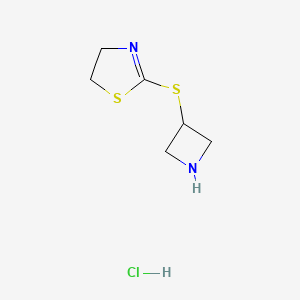
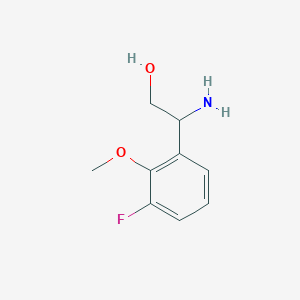
![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)
